An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylbenzylamine
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylbenzylamine (DMBA) is a versatile tertiary amine with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core chemical properties, structural features, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the catalytic role of DMBA in polyurethane foam formation and epoxy resin curing, supported by mechanistic diagrams. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Chemical Structure and Identification
N,N-Dimethylbenzylamine is an organic compound comprising a benzyl (B1604629) group attached to a dimethylamino functional group.[1] This structure imparts both aromatic and tertiary amine characteristics, which are central to its reactivity and utility.
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-1-phenylmethanamine[2] |
| CAS Number | 103-83-3[1] |
| Molecular Formula | C₉H₁₃N[2] |
| SMILES | CN(C)CC1=CC=CC=C1[2] |
| InChI Key | XXBDWLFCJWSEKW-UHFFFAOYSA-N[2] |
Physicochemical Properties
DMBA is a colorless to light yellow liquid with a characteristic amine-like or aromatic odor.[3][4] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4][5]
| Property | Value | Reference(s) |
| Molecular Weight | 135.21 g/mol | [2] |
| Boiling Point | 183-184 °C at 765 mmHg | [4] |
| Melting Point | -75 °C | [1] |
| Density | 0.9 g/mL at 25 °C | [4] |
| Flash Point | Approximately 57 °C (134.6 °F) | [4] |
| pKa | 8.25 in 45% aqueous EtOH | [4] |
Reactivity and Catalytic Activity
N,N-Dimethylbenzylamine's reactivity is dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. It readily neutralizes acids in exothermic reactions to form salts.[4] It is incompatible with strong oxidizing agents, strong acids, and acid halides.[4]
A key industrial application of DMBA is its role as a catalyst in polymerization reactions.
-
Polyurethane Foam Formation: As a tertiary amine catalyst, DMBA accelerates the reaction between isocyanates and polyols, which is the fundamental linkage in polyurethane synthesis.[6][7] It is understood to activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.[7]
-
Epoxy Resin Curing: DMBA serves as an accelerator in the curing of epoxy resins with amine or anhydride (B1165640) hardeners.[8][9] It functions by catalyzing the ring-opening of the epoxide by the hardener, leading to the formation of a cross-linked polymer network.[9][10] The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack.[10]
Experimental Protocols
Synthesis of N,N-Dimethylbenzylamine
A common method for the synthesis of N,N-Dimethylbenzylamine involves the reaction of benzyl chloride with an aqueous solution of dimethylamine (B145610).[3][5][8]
Materials:
-
Benzyl Chloride
-
20-40% (w/w) Aqueous Dimethylamine Solution
-
Microchannel Reactor or a suitable reaction vessel
-
Feed pumps
-
Separatory Funnel
-
Distillation apparatus
Procedure:
-
Prepare a 20-40% (w/w) aqueous solution of dimethylamine.
-
Set up the microchannel reactor or reaction vessel and heat it to a temperature between 60-90°C.[3]
-
Using feed pumps, introduce benzyl chloride and the dimethylamine solution into the reactor at a molar ratio of 1:1.2 to 1:2.2 (benzyl chloride:dimethylamine).[3]
-
Maintain the reaction temperature and allow the reaction to proceed. The residence time in a microchannel reactor will be determined by the reactor volume and flow rates. For a batch reaction in a flask, the benzyl chloride is typically added dropwise to the dimethylamine solution over a period of 2 hours, maintaining the temperature below 40°C.[5][8]
-
After the reaction is complete, cool the resulting oil and water mixture.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper oily layer, which is the crude N,N-Dimethylbenzylamine.
Purification
The crude product can be purified by distillation.
Procedure:
-
The crude N,N-Dimethylbenzylamine can be dried over potassium hydroxide (B78521) (KOH) pellets.[11]
-
Set up a distillation apparatus. To prevent oxidation, the distillation can be performed under a nitrogen atmosphere and from zinc dust.[11]
-
The dimethylamine impurity can be distilled off at atmospheric pressure below 29°C.[8]
-
The N,N-Dimethylbenzylamine can then be distilled under reduced pressure (boiling point 82°C at 18 mmHg).[8]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or mid-polar column such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) is suitable.[1][12]
Sample Preparation:
-
Prepare a stock solution of N,N-Dimethylbenzylamine in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Dissolve the unknown sample in the same solvent to an expected concentration within the calibration range.
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[12]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2-3 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to 250-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify N,N-Dimethylbenzylamine in the sample by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
Sample Preparation:
-
Prepare a stock solution of N,N-Dimethylbenzylamine in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Dissolve the unknown sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
HPLC Parameters:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water with a buffer (e.g., 0.1% trifluoroacetic acid or triethylamine (B128534) phosphate (B84403) buffer). A typical starting point is a 60:40 (v/v) mixture of methanol and water.[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.[12]
Data Analysis:
-
Identify N,N-Dimethylbenzylamine by comparing the retention time of the peak in the sample chromatogram to that of a standard.
-
Quantify the amount of N,N-Dimethylbenzylamine by comparing the peak area of the sample to a calibration curve generated from the standards.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of N,N-Dimethylbenzylamine.
Caption: Catalytic cycle of N,N-Dimethylbenzylamine in polyurethane formation.
Caption: Catalytic role of N,N-Dimethylbenzylamine in epoxy resin curing.
References
- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wernerblank.com [wernerblank.com]
- 8. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. hanepoxy.net [hanepoxy.net]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 14. benchchem.com [benchchem.com]
